6-Amino-1-hydroxypyrimidin-2(1h)-one

Description

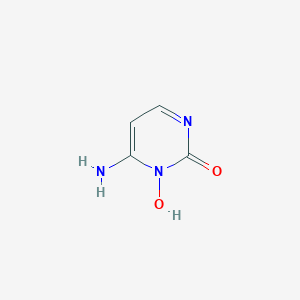

6-Amino-1-hydroxypyrimidin-2(1H)-one is a pyrimidine derivative characterized by a hydroxyl group at position 1 and an amino group at position 6 (Figure 1).

Properties

CAS No. |

1806-61-7 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.1 g/mol |

IUPAC Name |

6-amino-1-hydroxypyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2 |

InChI Key |

YSQOZBXFSNQQJT-UHFFFAOYSA-N |

SMILES |

C1=C(N(C(=O)N=C1)O)N |

Canonical SMILES |

C1=C(N(C(=O)N=C1)O)N |

Other CAS No. |

1806-61-7 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

6-Amino-1-hydroxypyrimidin-2(1H)-one serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Biology

The compound is extensively studied for its potential biological activities:

- Antimicrobial Activity : Exhibits significant activity against various pathogens, including Mycobacterium tuberculosis, making it a candidate for antitubercular therapy.

- Antiviral Activity : Interferes with viral replication processes, which could be beneficial in developing antiviral agents.

- Antitumor Activity : Induces apoptosis in cancer cells and inhibits tumor growth. Studies have shown its effects on cell migration and invasion in hepatocellular carcinoma models.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : Investigated for potential use in treating diseases such as fibrosis and cancer.

- Pharmacological Effects : Known for analgesic, anti-epileptic, antiviral, anti-hypertensive, and antimycobacterial properties.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Production : Acts as an intermediate in the synthesis of various drugs.

- Chemical Synthesis : Employed in the development of new materials and chemical processes.

Antimicrobial Screening

Research has demonstrated that this compound effectively inhibits the growth of several bacterial strains, showcasing its potential as an antitubercular agent.

Antitumor Effects

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Notably, it has been shown to affect cell migration and invasion in hepatocellular carcinoma models.

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Antitumor | Varies by study |

| 6-Aminopyrimidine-2,4(1H,3H)-dione | Antimicrobial | Not specified |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Antifibrotic | Not specified |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Hydroxyl vs. Sulfanyl Groups : The hydroxyl group in the target compound likely increases water solubility compared to the sulfanyl-substituted analog (C₁₀H₉N₃OS), which may exhibit greater membrane permeability due to its lipophilic phenyl and sulfur moieties .

- Amino Group Positioning: The 6-amino group is conserved across analogs, suggesting its role in bioactivity, such as hydrogen bonding or enzymatic recognition .

Anti-Inflammatory and Medicinal Chemistry

Dihydropyrimidin-2(1H)-one analogs (e.g., 2-thiones, 2-imines) demonstrate anti-inflammatory activity, with some derivatives outperforming Diclofenac in preclinical models . While the target compound lacks direct activity data, its hydroxyl group may mimic the hydrogen-bonding interactions observed in active dihydropyrimidinones.

Enzyme Inhibition

Compounds like MHY2251, a 2,3-dihydroquinazolin-4(1H)-one derivative, show SIRT1 inhibitory activity .

Tables and Figures :

- Figure 1: Chemical structure of this compound (hypothetical, based on nomenclature).

- Table 1 : Comparative substituent analysis (see Section 2.1).

Preparation Methods

Reaction Design and Mechanism

A widely employed method involves the cyclocondensation of 6-aminopyrimidine derivatives with α,β-unsaturated ketones. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the ketone, followed by cyclization to form the pyrimidinone core. For instance, 6-amino-1,3-dimethyluracil reacts with vinamidinium salts under basic conditions to yield pyrido[2,3-d]pyrimidines, a structurally related scaffold.

Key Parameters:

-

Catalyst : Potassium carbonate or triethylamine.

-

Solvent : Ethanol or DMF.

-

Temperature : 80–100°C.

One-Pot Multicomponent Synthesis via Biginelli-Type Reactions

Reaction Optimization

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for pyrimidinone derivatives. This one-pot approach combines urea, ethyl acetoacetate, and aldehydes in acidic conditions. Post-synthetic oxidation of the dihydro intermediate using HCl in DMF or NH₄OH yields the target compound.

Critical Factors:

-

Oxidizing Agent : Hydrogen peroxide or ammonium persulfate.

-

Acid Catalyst : Concentrated HCl or p-toluenesulfonic acid.

-

Reaction Time : 6–8 hours for cyclization; 2–4 hours for oxidation.

-

Yield : 58–65%.

| Aldehyde | Oxidizing Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzaldehyde | H₂O₂ (30%) | Ethanol | 62 | >95% |

| 4-Nitrobenzaldehyde | (NH₄)₂S₂O₈ | DMF | 59 | 93% |

Hydrolysis of Chloropyrimidine Intermediates

Stepwise Functionalization

This two-step protocol involves:

-

Chlorination : Introduction of a chlorine atom at the 2-position of 6-aminopyrimidine using POCl₃.

-

Hydrolysis : Replacement of chlorine with a hydroxyl group via aqueous NaOH or HCl.

Experimental Highlights:

-

Chlorination Conditions : POCl₃, reflux (110°C), 4 hours.

-

Hydrolysis Conditions : 1M NaOH, 60°C, 2 hours.

| Intermediate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-Amino-2-chloropyrimidine | 1M NaOH | This compound | 73 |

Enzymatic Synthesis for Green Chemistry Applications

Biocatalytic Approach

Recent advances utilize lipases or esterases to catalyze the ring-opening of lactams followed by aminolysis. This method offers superior stereoselectivity and avoids harsh reagents.

Performance Metrics:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : 6-Aminopyrimidin-2(1H)-one lactam.

-

Solvent : Phosphate buffer (pH 7.4).

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. Key steps include:

-

Mixing : Microreactors ensure homogeneous reagent distribution.

-

Temperature Control : Jacketed reactors maintain 80°C ± 2°C.

-

Workup : In-line extraction and crystallization units.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.